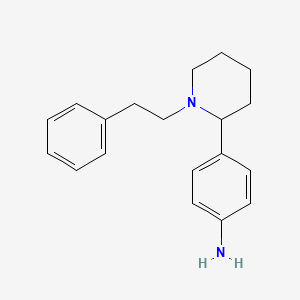

4-(1-Phenethylpiperidin-2-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H24N2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

4-[1-(2-phenylethyl)piperidin-2-yl]aniline |

InChI |

InChI=1S/C19H24N2/c20-18-11-9-17(10-12-18)19-8-4-5-14-21(19)15-13-16-6-2-1-3-7-16/h1-3,6-7,9-12,19H,4-5,8,13-15,20H2 |

InChI Key |

SJVFAJXDHFCTHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CC=C(C=C2)N)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Phenethylpiperidin 2 Yl Aniline and Its Derivatives

Classical Synthetic Routes to the 4-(1-Phenethylpiperidin-2-yl)aniline Core

Classical approaches to the synthesis of the this compound scaffold typically involve the sequential construction of the molecule, focusing on the formation of the piperidine (B6355638) ring followed by the introduction of the necessary substituents. These methods often involve multiple steps and are designed for flexibility and reliability.

Reductive Amination Strategies for Piperidine Aniline (B41778) Formation

Reductive amination is a cornerstone of amine synthesis and a powerful tool for the construction of the piperidine ring. researchgate.net This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a precursor to the target molecule, a δ-amino ketone or a related dicarbonyl compound can be cyclized via intramolecular reductive amination.

One plausible strategy begins with a precursor such as 5-(4-nitrophenyl)-5-oxopentanal. This intermediate can undergo a cyclization reaction with ammonia (B1221849) or an ammonia equivalent, followed by reduction to form 2-(4-nitrophenyl)piperidine. The subsequent reduction of the nitro group yields the 4-(piperidin-2-yl)aniline (B1649606) core. The choice of reducing agent is critical for the success of this transformation, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. nih.govnih.gov

For instance, the reductive amination of aldehydes and ketones with aqueous ammonia has been shown to be effective over nickel-based catalysts, offering a high yield of the corresponding primary amines. nih.gov A similar strategy could be adapted for the intramolecular cyclization to form the piperidine ring.

N-Alkylation Procedures for Phenethyl Moiety Introduction

Once the 4-(piperidin-2-yl)aniline or its nitro precursor is synthesized, the next key step is the introduction of the phenethyl group at the piperidine nitrogen. This is typically achieved through N-alkylation, a standard method for the formation of C-N bonds. The reaction involves the treatment of the secondary amine (the piperidine) with a phenethyl halide, such as 2-phenylethyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov

The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), and cesium carbonate (Cs₂CO₃). nih.govdiva-portal.org Acetonitrile (B52724) and dimethylformamide (DMF) are frequently used as solvents for such alkylations. For example, the alkylation of 4-piperidone (B1582916) monohydrate hydrochloride with 2-(bromoethyl)benzene has been successfully carried out using cesium carbonate in acetonitrile. nih.gov

| Reactants | Base | Solvent | Product |

| 4-(Piperidin-2-yl)aniline | K₂CO₃ | Acetonitrile | This compound |

| 2-(4-Nitrophenyl)piperidine | Et₃N | DMF | 1-Phenethyl-2-(4-nitrophenyl)piperidine |

| 4-(Piperidin-2-yl)aniline | Cs₂CO₃ | Acetonitrile | This compound |

This table presents plausible reaction conditions for the N-alkylation step based on general procedures.

Multi-Step Convergent Synthesis Approaches

Convergent synthesis offers an alternative to linear, step-by-step approaches. In a convergent strategy for this compound, the phenethyl-substituted piperidine core and the 4-aminophenyl moiety could be synthesized separately and then coupled in a later step.

One such approach could involve the initial synthesis of 1-phenethyl-2-piperidone (N-phenethyl-α-piperidone). This lactam can then be functionalized at the 6-position with a protected 4-aminophenyl group, for example, through a Grignard reaction with 4-bromo-N,N-bis(trimethylsilyl)aniline followed by reduction of the resulting enamine.

Alternatively, a multi-step continuous flow synthesis paradigm could be employed. syrris.jp This approach involves linking several reaction steps in a continuous sequence, using immobilized reagents and catalysts, which can significantly improve efficiency and reduce purification steps. syrris.jp While a specific flow synthesis for the target molecule has not been detailed in the literature, the principles of this methodology could be applied to its construction. syrris.jp

Advanced Synthetic Strategies and Catalytic Methods

Modern synthetic chemistry offers a range of advanced catalytic methods that can provide more efficient and selective routes to complex molecules like this compound. These methods often involve transition metal catalysis and can allow for the construction of the target molecule with high levels of stereocontrol.

Transition Metal-Catalyzed Coupling Reactions for Analog Preparation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been widely used for the synthesis of aryl-substituted heterocycles. core.ac.uknih.gov

For the synthesis of the this compound core, a palladium-catalyzed annulation strategy could be employed. core.ac.uk This might involve the reaction of a suitable diene precursor with a 4-aminophenyl-containing component in the presence of a palladium catalyst and a phosphine (B1218219) ligand. core.ac.uk Such methods can offer high yields and good functional group tolerance. nih.gov

Another approach involves the functionalization of a pre-formed piperidine ring. For instance, a rhodium-catalyzed C-H insertion reaction could be used to introduce a functionalized aryl group at the 2-position of an N-phenethylpiperidine. nih.gov The subsequent conversion of this functional group to an amino group would complete the synthesis.

| Catalytic System | Reaction Type | Application |

| Palladium(0) with phosphine ligand | Annulation | Construction of the 2-arylpiperidine core |

| Rhodium(II) carboxylate | C-H Insertion | Functionalization of the piperidine C2-position |

| Palladium(II) acetate (B1210297) with Buchwald-Hartwig ligands | C-N Coupling | Arylation of the piperidine nitrogen or amination of an aryl halide precursor |

This table provides examples of transition metal-catalyzed reactions that could be applied to the synthesis of the target molecule and its analogs.

Stereoselective Synthesis of this compound Enantiomers

The 2-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of such chiral molecules is often dependent on their stereochemistry, making stereoselective synthesis a critical aspect.

Several strategies can be employed to achieve the synthesis of single enantiomers. One approach is the use of a chiral catalyst in a key bond-forming step. For example, an asymmetric catalytic variant of a palladium-catalyzed annulation could provide access to enantioenriched piperidine products. core.ac.uk Rhodium-catalyzed C-H functionalization with chiral dirhodium tetracarboxylate catalysts has also been shown to proceed with high diastereoselectivity and enantioselectivity. nih.gov

Another strategy involves the use of chiral starting materials derived from the chiral pool, such as amino acids, to construct the piperidine ring. researchgate.net Furthermore, stereoselective cyclization reactions, such as a phosphite-driven cyclodehydration of an amino alcohol precursor, can be used to control the stereochemistry of the resulting piperidine. aalto.fi A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed, which could be adapted to produce chiral precursors for the target molecule. nih.gov

| Method | Chiral Source/Influence | Outcome |

| Asymmetric Pd-catalyzed annulation | Chiral ligand | Enantioenriched 2-arylpiperidine |

| Rhodium-catalyzed C-H insertion | Chiral rhodium catalyst | Diastereo- and enantioselective C2-functionalization |

| Synthesis from chiral pool | Chiral starting material (e.g., amino acid) | Enantiopure piperidine precursor |

| Stereoselective cyclization | Substrate control or chiral reagent | Diastereoselective formation of the piperidine ring |

This table summarizes various approaches to the stereoselective synthesis of the target molecule's enantiomers.

Green Chemistry Approaches in 4-Anilinopiperidine Synthesis

While the primary focus of this article is on this compound, principles of green chemistry pertinent to the synthesis of the broader class of anilinopiperidines can be applied and adapted. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

For palladium-catalyzed cross-coupling reactions like the Negishi coupling, a key green consideration is the use of water as a solvent. nih.gov Micellar catalysis, employing "designer" surfactants, can enable these reactions to be run in water at room temperature, significantly reducing the reliance on volatile organic solvents. nih.gov The development of more efficient catalysts that can operate under mild conditions and the use of greener solvents, such as ionic liquids, are also active areas of research in making Negishi couplings more sustainable. numberanalytics.com

In the context of N-alkylation, traditional methods often employ dipolar aprotic solvents like DMF, NMP, and DMAC, which are coming under increased scrutiny due to their toxicity. Greener alternatives include higher boiling alcohols like butanol or conducting reactions in lower boiling solvents like acetonitrile under pressure. acsgcipr.org Microwave-assisted N-alkylation in aqueous media represents a significant green advancement, often leading to shorter reaction times and eliminating the need for organic solvents and transition metal catalysts. rsc.orgresearchgate.net Reductive amination of amines with carbonyl compounds, using green reducing systems like acetic acid and zinc in methanol, offers a cost-effective and environmentally benign alternative to alkylation with halides. nih.gov

The choice of solvents is a critical aspect of green chemistry. Bio-based solvents, derived from renewable feedstocks, offer a more sustainable alternative to traditional petrochemical-based solvents. sigmaaldrich.com Examples include bio-ethanol and Cyrene™, which can serve as replacements for NMP and DMF. sigmaaldrich.com

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The successful synthesis of this compound relies on the efficient preparation of key precursors and the strategic transformation of intermediates.

The primary precursors for the proposed synthetic route are N-Boc-piperidine, a protected 4-bromoaniline (B143363) derivative, and phenethyl bromide.

N-Boc-piperidine: This is a commercially available starting material. Its key role is to allow for regioselective deprotonation at the C2 position, which is directed by the Boc group. This directed metalation is a powerful tool in the functionalization of saturated heterocycles.

Protected 4-bromoaniline: A suitable precursor is N-Boc-4-bromoaniline. The Boc group serves two critical functions: it protects the amino group from participating in unwanted side reactions during the Negishi coupling and it modulates the electronic properties of the aromatic ring. This precursor can be synthesized by reacting 4-bromoaniline with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base.

Phenethyl bromide: This is also a commercially available reagent used in the final N-alkylation step.

The key intermediate transformations in the synthesis are:

Structural Analysis and Conformational Characteristics of 4 1 Phenethylpiperidin 2 Yl Aniline Analogues

Conformational Preferences of the Piperidine (B6355638) Ring System in 4-(1-Phenethylpiperidin-2-yl)aniline Derivatives

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. In derivatives of this compound, the substituents at the N-1, C-2, and C-4 positions govern the specific nature of this chair conformation and the orientation of the appended groups.

Generally, bulky substituents favor an equatorial position to avoid destabilizing 1,3-diaxial steric interactions. nih.gov Therefore, in the most stable chair conformation, the large phenethyl group at the N-1 position and the aniline (B41778) group at the C-4 position are expected to reside in equatorial orientations. The substituent at the C-2 position introduces more complex conformational challenges.

While a chair conformation is energetically favorable for most piperidine derivatives, the presence of specific substituents can lead to the contribution of other forms, such as boat or twist-boat conformations. For instance, N-nitroso piperidines have been shown to exist as an equilibrium mixture of boat forms. While not directly analogous to an N-phenethyl group, this highlights the significant influence of the nitrogen substituent on ring conformation.

A critical factor in N-substituted 2-arylpiperidines is the phenomenon of pseudoallylic or A(1,3) strain. nih.govacs.orgresearchgate.net This type of strain arises when the nitrogen's lone pair is partially delocalized, giving the N-1 to C-2 bond partial double-bond character. This planarization creates steric repulsion between the N-1 substituent and the C-2 substituent. To alleviate this A(1,3) strain, the C-2 substituent is often forced into an axial orientation, even if it is sterically bulky. acs.orgresearchgate.net For phenyl-1-piperidines, the axial orientation for a C-2 substituent is modestly favored over the equatorial one. acs.org

| Conformation | Key Feature | Relevance to this compound |

|---|---|---|

| Chair | Lowest energy form, minimizes torsional and angular strain. | The predominant conformation for the piperidine ring. nih.gov |

| Boat | Higher energy form with flagpole interactions. | May exist in equilibrium, particularly with certain N-substituents that introduce strain. |

| Twist-Boat | Intermediate energy form, relieves some flagpole interactions. | Considered less favorable than the chair form in N-acylpiperidines with a 2-substituent. researchgate.net |

Stereochemical Considerations and Chirality at the Piperidine C-2 and C-4 Positions in Substituted Analogues

The presence of substituents at the C-2 and C-4 positions of the piperidine ring in this compound introduces two chiral centers. This gives rise to the possibility of diastereomers, designated as cis and trans, which possess distinct three-dimensional arrangements and chemical properties.

Trans Isomers: In the trans configuration, the substituents at C-2 and C-4 are on opposite sides of the piperidine ring. This arrangement typically allows both groups to occupy equatorial positions in a chair conformation, which is generally the most stable arrangement, minimizing steric hindrance.

Cis Isomers: In the cis configuration, the C-2 and C-4 substituents are on the same side of the ring. In a chair conformation, this forces one substituent into an equatorial position and the other into an axial position. The resulting 1,3-diaxial interactions can make the cis isomer less stable than the trans isomer.

The synthesis of 2,4-disubstituted piperidines can be designed to selectively produce one diastereomer over the other. nih.gov Furthermore, the specific configuration has a profound impact on the molecule's biological activity. For example, in related N-substituted 3-methyl-4-piperidyl compounds, the relative configuration at the C-3 and C-4 positions is a critical determinant of analgesic potency and receptor affinity. nih.gov X-ray crystallography is an essential tool for unambiguously determining the absolute configuration of these stereoisomers. nih.govnih.govnih.gov

The stereochemical outcome can also be influenced by the nature of the nitrogen substituent. Studies on related systems have shown that N-acylation can be used to control conformations, which in turn directs the stereochemical and regiochemical outcome of subsequent reactions. nih.gov This highlights the integral relationship between the N-1 substituent and the stereochemistry at other ring positions.

Tautomerism and Isomerism in N-Substituted 4-Anilinopiperidines

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. In the context of this compound analogues, several forms of isomerism are theoretically possible.

Amine-Imine Tautomerism: The aniline moiety could potentially exhibit tautomerism, converting from the amino form (-NH₂) to an imino form (=NH). However, for simple anilines, the aromatic amino form is overwhelmingly more stable, and significant imine tautomer formation is not expected under normal conditions.

Rotational Isomerism (Atropisomerism): Another potential form of isomerism is rotational isomerism, which occurs due to hindered rotation around a single bond. In these molecules, a significant energy barrier to rotation around the N-C bond connecting the aniline to the piperidine ring, or the N-C bond of the phenethyl group, could lead to stable, isolable rotational isomers (atropisomers). Computational and NMR studies on conformationally constrained analogues of related compounds have explored such rotational energy barriers. nih.gov

The existence and stability of different tautomeric or rotameric forms can be significantly influenced by both the electronic properties of substituents and solvent effects. researchgate.netmdpi.comresearchgate.net

Influence of Substituents on Molecular Geometry and Conformational Dynamics

Substituents on the phenethyl, aniline, or piperidine rings can exert profound electronic and steric effects, thereby influencing the molecule's geometry and conformational dynamics.

Steric Effects: The size and position of substituents are primary determinants of conformational preference. As discussed, the bulky N-phenethyl group plays a crucial role. Its interaction with the C-2 substituent leads to the A(1,3) strain that can favor an axial position for the C-2 group. acs.orgresearchgate.net Additional substitution on the piperidine ring or the aromatic systems can introduce further steric clashes, potentially distorting the ideal chair conformation or altering the equilibrium between different conformers. The stability and reactivity of piperidine-containing compounds are known to be influenced by the steric-electronic properties conferred by the ring and its substituents. researchgate.net

| Substituent Type | Position | Potential Influence on Conformation | Primary Mechanism |

|---|---|---|---|

| Bulky Alkyl Group | N-1, C-2, C-4 | Favors equatorial position to avoid 1,3-diaxial strain; contributes to A(1,3) strain if at N-1 and C-2. | Steric Hindrance |

| Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | Aniline or Phenethyl Ring | Alters electron density at piperidine nitrogen; may influence N-C bond character and rotational barriers. | Inductive/Resonance Effects |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Aniline or Phenethyl Ring | Increases electron density at piperidine nitrogen; can affect nucleophilicity and basicity. nih.gov | Inductive/Resonance Effects |

| Halogen (e.g., -F, -Cl) | Aniline or Phenethyl Ring | Inductive withdrawal and potential for specific electrostatic interactions (e.g., dipole alignment). | Electronic/Electrostatic |

Structure Activity Relationship Sar Investigations of 4 1 Phenethylpiperidin 2 Yl Aniline Derived Scaffolds

Elucidation of Key Pharmacophoric Elements within the 4-Anilinopiperidine Nucleus

The 4-anilinopiperidine nucleus is the fundamental pharmacophore responsible for the opioid activity of this class of compounds. Several key structural features are essential for effective interaction with opioid receptors, particularly the µ-opioid receptor (MOR).

A critical element is the tertiary amine within the piperidine (B6355638) ring. At physiological pH, this nitrogen is protonated, forming a positively charged ammonium (B1175870) ion. This cationic center forms a crucial ionic bond with a negatively charged aspartate residue (Asp147 in the MOR) in the receptor's binding pocket. wikipedia.org This interaction is a primary anchoring point for the ligand within the receptor.

The aniline (B41778) ring and the N-phenethyl group are also vital pharmacophoric components. These aromatic moieties are believed to mimic the tyrosine residue of endogenous opioid peptides, which is a key recognition element for opioid receptors. nih.gov They engage in hydrophobic and van der Waals interactions within specific sub-pockets of the receptor. The spatial orientation of these aromatic rings is critical for optimal receptor binding and activation. nih.gov

Impact of Modifications on the Aniline Nitrogen Substitutions on Molecular Interactions

Substitutions on the aniline nitrogen of the 4-anilinopiperidine core have a profound impact on the pharmacological profile of the resulting compounds. The most extensively studied modification is N-acylation, which led to the discovery of highly potent µ-opioid agonists like fentanyl.

While the majority of research has focused on N-acyl derivatives, other substitutions on the aniline nitrogen would be expected to significantly influence molecular interactions. The introduction of alkyl, aryl, or other functional groups would alter the steric bulk, electronics, and hydrogen bonding potential at this position, thereby affecting the compound's fit within the receptor binding site. For instance, bulky substituents could lead to steric hindrance, preventing optimal binding. Conversely, groups capable of forming additional favorable interactions with receptor residues could potentially enhance affinity. However, detailed SAR studies on a diverse range of non-acylated N-substituted 4-(1-phenethylpiperidin-2-yl)aniline derivatives are not extensively available in the public domain.

Effects of Substitutions on the Piperidine Ring System

Modifications to the central piperidine ring offer another avenue to modulate the activity of 4-anilinopiperidine derivatives. Substitutions at various positions can influence the conformation of the ring and the orientation of the key pharmacophoric elements.

Influence of Alkyl and Heteroaryl Substitutions on Piperidine C-3 and C-4

Substitutions at the C-3 and C-4 positions of the piperidine ring have been shown to significantly affect the potency and duration of action of 4-anilinopiperidine opioids.

The introduction of a methyl group at the C-3 position, as seen in 3-methylfentanyl, can lead to a substantial increase in analgesic potency. nih.gov The stereochemistry at this position is crucial, with the cis-isomer generally being more potent than the trans-isomer. This suggests that the methyl group in the cis configuration occupies a favorable hydrophobic pocket within the receptor. However, larger alkyl groups at the C-3 position tend to decrease potency, likely due to steric hindrance. nih.gov

Substitutions at the C-4 position can also have a significant impact. The incorporation of a 4-phenylpiperidine (B165713) pharmacophore, as found in morphine, into the 4-anilidopiperidine structure has led to a novel class of potent opioid analgesics. eurekaselect.com Furthermore, the isosteric replacement of the 4-phenyl group with various heteroaryl substituents has been explored. For example, 4-heteroaryl-4-anilidopiperidines have been synthesized and shown to possess potent analgesic properties. eurekaselect.com The specific heteroaryl ring system influences the potency and pharmacokinetic profile of the compound.

The following table summarizes the effects of some C-4 substitutions on the piperidine ring of fentanyl analogs:

| Compound | C-4 Substituent | Relative Potency (to Fentanyl) | Reference |

| Carfentanil | 4-carbomethoxy | ~100x | researchgate.net |

| Sufentanil | 4-methoxymethyl | ~5-10x | researchgate.net |

Role of the Piperidine Nitrogen Substituent (Phenethyl Moiety)

The substituent on the piperidine nitrogen plays a critical role in the interaction of 4-anilinopiperidine derivatives with the opioid receptor. The N-phenethyl group, characteristic of fentanyl and the parent compound of this article, is known to be optimal for high µ-opioid receptor affinity and potency. nih.gov

Molecular modeling studies suggest that the phenethyl group binds in a specific hydrophobic pocket of the µ-opioid receptor. nih.gov The aromatic ring of the phenethyl group is believed to form π-π stacking interactions with aromatic amino acid residues in the receptor, such as Trp293. nih.gov The two-carbon linker between the phenyl ring and the piperidine nitrogen provides the optimal spacing and conformational flexibility for this interaction.

Structure-Based Design Principles for Analog Generation

The development of new analogs based on the this compound scaffold is guided by several structure-based design principles derived from SAR studies, pharmacophore modeling, and computational chemistry.

Pharmacophore modeling is a key tool in this process. A pharmacophore model for this class of compounds typically includes a protonatable nitrogen center, two aromatic/hydrophobic regions, and specific spatial relationships between these features. unina.itnih.gov Such models can be used to screen virtual libraries of compounds to identify new potential ligands or to guide the design of novel derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to correlate physicochemical properties of the molecules with their biological activity. nih.gov These studies can help in predicting the potency of new analogs before their synthesis and in identifying the key molecular descriptors that govern their activity.

Molecular docking and dynamic simulations provide insights into the binding modes of these ligands within the opioid receptor. nih.govnih.gov These computational methods allow for the visualization of ligand-receptor interactions at an atomic level and can be used to rationalize observed SAR data and to design new analogs with enhanced binding affinity and selectivity.

The general principles for analog generation often involve:

Maintaining the core 4-anilinopiperidine scaffold with its essential pharmacophoric elements.

Optimizing the substituents on the aniline nitrogen to enhance interactions with specific receptor sub-pockets.

Introducing small alkyl or other suitable groups on the piperidine ring to probe for additional favorable interactions.

Preserving the N-phenethyl group or exploring bioisosteric replacements that maintain the key interactions within the hydrophobic pocket of the receptor.

Comparative SAR Analysis Across Diverse this compound Derivatives

A comparative analysis of the SAR across a wide range of 4-anilinopiperidine derivatives reveals several overarching trends that govern their opioid receptor activity. The following table provides a comparative overview of the impact of various substitutions on the activity of fentanyl analogs, which serves as a model for the broader class of this compound derivatives.

| Modification Site | Substitution | Effect on Potency | General Observation | Reference |

| Aniline Nitrogen | N-propionyl (Fentanyl) | High | Optimal for µ-receptor affinity | nih.gov |

| N-acetyl | Lower | Smaller acyl group is less favorable | nih.gov | |

| Piperidine C-3 | cis-3-Methyl | Higher | Favorable interaction in a hydrophobic pocket | nih.gov |

| trans-3-Methyl | Lower than cis | Stereochemistry is critical for potency | nih.gov | |

| Larger alkyls | Lower | Steric hindrance | nih.gov | |

| Piperidine C-4 | 4-Carbomethoxy | Higher | Additional favorable interactions | researchgate.net |

| 4-Methoxymethyl | Higher | Additional favorable interactions | researchgate.net | |

| Piperidine Nitrogen | N-Phenethyl | High | Optimal for hydrophobic pocket interaction | nih.gov |

| N-Benzyl | Much Lower | Suboptimal chain length | mdpi.com | |

| N-Methyl | Much Lower | Lack of significant hydrophobic interaction | nih.gov |

This comparative analysis underscores the high degree of structural specificity required for potent opioid receptor activity within the 4-anilinopiperidine class. The interplay between the electronic and steric properties of the substituents on the aniline nitrogen, the piperidine ring, and the piperidine nitrogen collectively determines the binding affinity, efficacy, and selectivity of these compounds. While the bulk of the available data is on N-acylated derivatives, these fundamental SAR principles provide a robust framework for the design and investigation of novel analogs of this compound.

Molecular Mechanisms of Action and Pharmacological Characterization of 4 1 Phenethylpiperidin 2 Yl Aniline Analogues: in Vitro Perspectives

Receptor Binding Profiles and Ligand-Receptor Interactions (In Vitro)

The initial step in the pharmacological action of 4-(1-phenethylpiperidin-2-yl)aniline analogues is their binding to specific receptors. In vitro binding assays are fundamental in determining the affinity and selectivity of these compounds for their molecular targets.

Interaction with G-Protein Coupled Receptors (GPCRs)

Analogues of this compound, like other opioids, are known to interact with G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors that play a critical role in cellular signaling. nih.gov The primary targets for these compounds are the opioid receptors, which are members of the GPCR family. painphysicianjournal.com The binding of a ligand to a GPCR initiates a conformational change in the receptor, which in turn activates intracellular G-proteins, leading to a cascade of downstream cellular responses. scienceopen.com

The 4-anilinopiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. researchgate.net In vitro studies on fentanyl and its analogues have extensively characterized their interactions with the μ (mu), δ (delta), and κ (kappa) opioid receptors. researchgate.net These studies typically utilize radioligand binding assays in cell membrane preparations expressing specific opioid receptor subtypes to determine the binding affinity of a compound. nih.gov

Affinity and Efficacy at Specific Receptor Subtypes (e.g., Opioid Receptors)

The affinity of a ligand for a receptor, often expressed as the inhibition constant (Ki), is a measure of how tightly the ligand binds to the receptor. Efficacy, on the other hand, describes the ability of a ligand to activate the receptor and elicit a biological response. This is often quantified by the half-maximal effective concentration (EC50) and the maximum effect (Emax). painphysicianjournal.com

For analogues of this compound, it is anticipated that they would exhibit high affinity for the μ-opioid receptor, similar to fentanyl. nih.gov In vitro studies on a wide range of fentanyl analogues have demonstrated that modifications to the 4-anilinopiperidine core can significantly impact both affinity and efficacy. For instance, certain modifications can lead to compounds with sub-nanomolar binding affinities for the μ-opioid receptor. umich.edu

The following table summarizes the in vitro binding affinities and functional activities of some fentanyl analogues at the human μ-opioid receptor (hMOR). This data, while not directly pertaining to this compound, illustrates the pharmacological profile of structurally related compounds.

| Compound | hMOR Binding Affinity (Ki, nM) | hMOR Functional Potency (EC50, nM) | hMOR Functional Efficacy (%Emax vs. DAMGO) |

| Fentanyl | 1.6 | 32 | 105 |

| Acetyl Fentanyl | 64 | - | - |

| Butyryl Fentanyl | 3.5 | - | - |

| Cyclopentyl Fentanyl | 6.6 | - | - |

| Tetrahydrofuran Fentanyl | 31 | 390 | 36 |

| Methoxyacetyl Fentanyl | 17 | - | - |

Data compiled from in vitro studies on fentanyl analogues. umich.eduumich.edu

Multi-Target Ligand Design and Polypharmacology

The concept of multi-target ligand design, or polypharmacology, involves the intentional development of single molecules that can interact with multiple biological targets. nih.gov This approach is gaining traction in drug discovery as it can offer improved therapeutic efficacy or a better side-effect profile. nih.gov For analogues of this compound, this could involve designing compounds that not only target the μ-opioid receptor but also modulate the activity of other receptors, such as the δ-opioid or κ-opioid receptors, or even non-opioid GPCRs. researchgate.netnih.gov

For example, research into bivalent ligands that combine pharmacophores for both μ and δ opioid receptors has shown promise in producing potent analgesics with potentially fewer side effects. nih.gov The design of such molecules often involves linking two distinct pharmacophores with a spacer of optimal length and flexibility. researchgate.net The 4-anilinopiperidine moiety can serve as a potent μ-agonist pharmacophore in the design of such multi-target ligands. nih.gov

Cellular Signaling Pathway Modulation (In Vitro)

Upon binding to a GPCR, an agonist like a this compound analogue will trigger intracellular signaling cascades. In vitro cellular assays are essential for dissecting these pathways.

G-Protein Coupling and Downstream Signaling Cascades

Activation of opioid receptors by an agonist leads to the coupling of intracellular G-proteins, specifically of the Gi/o family. scienceopen.com This coupling inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). scienceopen.com The reduction in cAMP levels affects the activity of downstream effectors like protein kinase A (PKA). scienceopen.com

In vitro assays to measure G-protein coupling and downstream signaling include:

[³⁵S]GTPγS Binding Assays: This functional assay measures the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G-proteins upon receptor activation. Increased [³⁵S]GTPγS binding is an indicator of G-protein coupling and receptor agonism. nih.gov

cAMP Assays: These assays directly measure the inhibition of cAMP production in cells following receptor activation. A decrease in cAMP levels is indicative of Gi/o-coupled receptor agonism. nih.gov

Studies on fentanyl analogues have demonstrated their ability to stimulate [³⁵S]GTPγS binding and inhibit cAMP production, confirming their agonist activity at the μ-opioid receptor. nih.gov The potency and efficacy in these assays can vary significantly between different analogues, highlighting the impact of structural modifications on their signaling properties. nih.gov

The following table provides a conceptual overview of the expected outcomes in key in vitro cellular signaling assays for a potent μ-opioid receptor agonist from the 4-anilinopiperidine class.

| Assay | Principle | Expected Outcome for a μ-Opioid Agonist |

| [³⁵S]GTPγS Binding | Measures agonist-induced G-protein activation. | Increased binding of [³⁵S]GTPγS. |

| cAMP Inhibition | Measures the inhibition of adenylyl cyclase activity. | Decreased intracellular cAMP levels. |

| β-Arrestin Recruitment | Measures the recruitment of β-arrestin to the activated receptor. | Increased recruitment of β-arrestin. |

Receptor Internalization and Desensitization Mechanisms

Prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization, which are mechanisms that regulate the cellular response to the agonist. Desensitization refers to a decrease in the receptor's ability to signal, while internalization involves the removal of the receptor from the cell surface. mdpi.com

These processes are often mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins. scienceopen.com Following agonist binding, GRKs phosphorylate the intracellular domains of the receptor, which then promotes the binding of β-arrestins. β-arrestin binding can uncouple the receptor from its G-protein, leading to desensitization, and can also target the receptor for internalization into endosomes. mdpi.com

In vitro studies on fentanyl and its analogues have shown that these compounds can induce μ-opioid receptor desensitization and internalization. mdpi.com Interestingly, different analogues can exhibit distinct profiles in terms of their ability to promote these processes, a phenomenon known as biased agonism. mdpi.com For example, some ligands may be more potent at activating G-protein signaling, while others may be more effective at recruiting β-arrestin. nih.gov This has significant implications for the long-term pharmacological effects of these compounds.

Ion Channel Modulation and Transporter Interaction Studies (In Vitro)

In vitro investigations into the modulatory effects of this compound on various ion channels, such as sodium, potassium, or calcium channels, have not been reported in the available scientific literature. Similarly, there is a lack of data concerning its interaction with neurotransmitter transporters or other membrane transport proteins.

While research exists on the interaction of other piperidine-containing molecules with ion channels and transporters, these findings cannot be directly extrapolated to this compound without specific experimental validation. For instance, studies on certain piperazine (B1678402) and piperidine (B6355638) analogues have explored their effects on targets like the histamine (B1213489) H3 receptor or equilibrative nucleoside transporters, but these are structurally distinct from the compound . nih.govpolyu.edu.hk

Due to the absence of research in this area, no data on the binding affinity (e.g., Kᵢ or IC₅₀ values) or functional effects on ion channels and transporters for this compound can be presented.

Preclinical Research Applications and in Vivo Characterization of 4 1 Phenethylpiperidin 2 Yl Aniline Derived Compounds

General Preclinical Evaluation Methodologies in Animal Models

Preclinical in vivo studies are fundamental to understanding the physiological and behavioral effects of new chemical entities. These studies are designed to assess the safety and efficacy of a compound before it can be considered for human trials. nih.gov

Selection and Justification of Relevant Animal Models

The choice of animal model is crucial for the relevance and translatability of preclinical findings. For compounds derived from 4-(1-Phenethylpiperidin-2-yl)aniline, which are structurally related to potent analgesics, the selection of animal models is guided by the intended therapeutic target and the physiological systems involved. nih.gov

Rodents, particularly mice and rats, are the most commonly used models in initial preclinical screening due to their well-characterized genetics, physiological similarities to humans in key areas, and the availability of established behavioral paradigms. researchgate.net For instance, Swiss albino mice are frequently used to evaluate the analgesic and neurotoxic effects of novel opioid analogs. nih.gov The rationale for using these models lies in the conservation of opioid receptor systems and their downstream signaling pathways across mammalian species.

For more specialized investigations, other species may be employed. For example, rabbits have been used to observe specific antagonist effects on respiratory depression induced by opioid agonists. nih.gov The selection is justified by the specific physiological parameter being measured and its relevance to the human condition.

Experimental Design for In Vivo Pharmacological Assessments

The design of in vivo experiments is tailored to the specific questions being addressed, such as determining the potency, efficacy, and duration of action of a compound. A typical experimental design involves dose-response studies where different doses of the compound are administered to groups of animals to observe the graded effects.

For assessing analgesic properties, standardized tests like the tail-flick, hot-plate, and formalin-induced paw licking tests are employed. nih.govnih.gov These models measure an animal's response to a noxious stimulus and the ability of a compound to modulate that response. To ascertain the involvement of specific receptors, such as opioid receptors, antagonist studies are often conducted. In these studies, a known receptor antagonist, like naloxone, is administered prior to the test compound to see if it blocks the observed effects. nih.govunipd.it

In Vivo Receptor Occupancy Studies

In vivo receptor occupancy studies are essential for correlating the dose of a drug with its engagement with the intended biological target in the central nervous system. These studies help in understanding the relationship between the concentration of a compound in the brain and its pharmacological effect.

Radiolabeled ligands that bind to specific receptors are used to measure the degree of receptor occupancy by a test compound. For instance, a radiolabeled agonist can be used to selectively measure the receptor occupancy of a cannabinoid receptor agonist at its high-affinity state. researchgate.net This technique allows researchers to determine the percentage of target receptors that are bound by the drug at a given dose, which is crucial for optimizing dosing in subsequent clinical trials. While specific in vivo receptor occupancy data for this compound derivatives are not publicly available, the methodologies used for other centrally acting agents would be directly applicable.

Biochemical Marker Analysis in Preclinical Models

The administration of a pharmacological agent can induce changes in the levels of various biochemical markers, providing insights into its mechanism of action and potential side effects. In preclinical models, blood and tissue samples are often collected to analyze these markers.

For compounds acting on the central nervous system, neurotransmitter levels and their metabolites in specific brain regions can be measured. For instance, compounds that interact with the dopaminergic system may alter the levels of dopamine (B1211576) and its metabolites. mdpi.com In the context of inflammatory and pain research, levels of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines (e.g., IL-6, IL-1β, TNF-α) can be quantified in serum or tissue homogenates to assess the anti-inflammatory effects of a compound. researchgate.net

Systems-Level Pharmacological Effects in Preclinical Animal Models

Beyond specific receptor interactions, it is crucial to understand the broader physiological effects of a compound on various organ systems. Preclinical animal models allow for the comprehensive evaluation of cardiovascular, respiratory, and central nervous system effects.

For compounds with opioid-like activity, cardiovascular and respiratory depression are significant concerns. nih.gov In preclinical studies, parameters such as heart rate, blood pressure, and respiratory rate are monitored following drug administration. For example, new 4-(heteroanilido)piperidines structurally related to fentanyl were evaluated in rats and showed potent analgesic effects with less cardiovascular and respiratory depression compared to fentanyl. nih.gov The incorporation of a 4-phenyl group into 4-anilidopiperidines has led to novel opioid analgesics with a favorable pharmacological profile. nih.gov

Table 1: Representative Systems-Level Pharmacological Data

| Compound Class | Animal Model | Primary Effect | Cardiovascular Effects | Respiratory Effects |

|---|---|---|---|---|

| 4-Heteroaryl-4-anilidopiperidines | Rat | Analgesia | Reduced depression vs. Fentanyl | Reduced depression vs. Fentanyl |

| Fentanyl Analogs | Mouse | Analgesia | Bradycardia | Respiratory Depression |

Behavioral Phenotyping and Pharmacological Profiles in Preclinical Studies

Behavioral phenotyping in animal models is a cornerstone of preclinical pharmacology, providing a functional assessment of a compound's effects on the central nervous system. researchgate.net A battery of behavioral tests is used to construct a pharmacological profile, which can indicate the potential therapeutic utility and side effects of a new compound.

For compounds with potential antipsychotic activity, models such as the attenuation of head-twitch behavior induced by 5-HT2A receptor agonists or the reduction of hyperactivity induced by NMDA receptor antagonists are used. nih.gov Locomotor activity is a general measure of behavioral output and can be affected by stimulants, sedatives, and other psychoactive compounds. A reduction in locomotor activity can indicate sedative effects, while an increase can suggest stimulant properties. researchgate.net Motor coordination can be assessed using tests like the rotarod, which measures the ability of an animal to stay on a rotating rod. researchgate.net

The evaluation of behavioral effects is a critical component for the in vivo screening of drugs. researchgate.net For instance, the open field test can be used to assess exploratory behavior and locomotor activity in response to a novel environment. researchgate.net

Table 2: Representative Behavioral Phenotyping Data

| Behavioral Test | Measured Parameter | Inferred Effect of a CNS Depressant |

|---|---|---|

| Open Field Test | Locomotor Activity, Time in Center | Decreased Locomotion, Anxiolytic-like effect |

| Rotarod Test | Latency to Fall | Decreased latency (motor impairment) |

| Hot Plate Test | Reaction Time to Heat Stimulus | Increased latency (analgesia) |

| Prepulse Inhibition Test | Startle Response | Reversal of deficits (antipsychotic-like effect) |

Computational Chemistry and Molecular Modeling Approaches for 4 1 Phenethylpiperidin 2 Yl Aniline Scaffold Analysis

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the binding mode of compounds containing the 4-(1-Phenethylpiperidin-2-yl)aniline scaffold and for elucidating the key intermolecular interactions that govern ligand-target recognition.

The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's conformational space is explored to find the pose that best fits within the protein's binding site, a process guided by a scoring function that estimates the binding affinity. These simulations can reveal critical interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts. For instance, studies on structurally related phenethylpiperidine compounds have shown that the protonated piperidine (B6355638) nitrogen can form a stable salt bridge with acidic residues like aspartic acid (Asp) in receptor binding pockets. nih.gov

Docking analysis of compounds similar to the this compound scaffold against potential targets like G-protein coupled receptors (GPCRs) helps identify key amino acid residues involved in binding. nih.gov This information is invaluable for explaining the structure-activity relationships (SAR) observed experimentally and for guiding the design of new molecules with enhanced affinity and selectivity.

| Parameter | Description | Example Value (Hypothetical) | Reference Methodologies |

| Target Protein | The biological macromolecule of interest (e.g., an enzyme or receptor). | Dopamine (B1211576) D2 Receptor | nih.gov |

| Binding Site | The specific pocket or groove on the receptor where the ligand binds. | Orthosteric Binding Pocket | nih.gov |

| Docking Score | An estimation of the binding free energy (e.g., in kcal/mol). Lower values typically indicate higher affinity. | -8.5 kcal/mol | ijcce.ac.ir |

| Key Interactions | Specific non-covalent bonds formed between the ligand and protein residues. | Salt bridge with Asp114; Pi-pi stacking with Phe389 | nih.gov |

| Software Used | Computational programs used to perform the simulation. | AutoDock, Schrödinger Maestro | biointerfaceresearch.comnih.gov |

Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of this interaction over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of binding poses. biointerfaceresearch.com

For a flexible molecule like this compound, which contains multiple rotatable bonds and a piperidine ring that can adopt different chair or boat conformations, conformational analysis is essential. nih.govmdpi.com Molecular mechanics calculations using force fields like AMBER or COSMIC can predict the relative energies of different conformers. biointerfaceresearch.comnih.gov The conformational free energies of substituted piperidines are influenced by electrostatic interactions between substituents and the nitrogen atom. nih.gov MD simulations can then be used to study the transitions between these conformational states and to assess the stability of a specific docked pose within a receptor's binding site. Analysis of the simulation trajectory includes calculating metrics like the Root Mean Square Deviation (RMSD) to assess stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein-ligand complex. biointerfaceresearch.com

| Simulation Parameter | Description | Typical Value/Method | Reference Methodologies |

| Force Field | A set of empirical energy functions used to calculate forces between atoms. | AMBER ff14SB, GAFF | biointerfaceresearch.com |

| Solvent Model | Explicit or implicit representation of the solvent (e.g., water). | TIP3P water model | biointerfaceresearch.com |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | 100-200 ns | biointerfaceresearch.com |

| Analysis Metrics | Quantities calculated from the trajectory to describe system behavior. | RMSD, RMSF, Hydrogen Bond Analysis | biointerfaceresearch.com |

| Conformer Energy | The relative stability of different spatial arrangements of the molecule. | Calculated via molecular mechanics or quantum chemistry. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. herts.ac.uk For the this compound scaffold, QSAR can be used to predict the activity of newly designed analogues before they are synthesized.

The process begins with a dataset of molecules with known activities. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features. mdpi.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. herts.ac.ukmdpi.com The predictive power of the resulting QSAR model is rigorously validated using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov Contour maps from 3D-QSAR studies can further highlight regions around the scaffold where steric bulk or specific electronic properties are favorable or unfavorable for activity. nih.gov

| QSAR Component | Description | Example | Reference Methodologies |

| Dependent Variable | The biological activity being modeled (e.g., IC₅₀, Kᵢ). | pIC₅₀ (-log IC₅₀) | japsonline.com |

| Independent Variables | Calculated molecular descriptors that quantify structural features. | LogP, Molar Refractivity, Topological Polar Surface Area (TPSA) | mdpi.com |

| Modeling Method | The statistical algorithm used to create the correlation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | mdpi.com |

| Validation Metrics | Statistical parameters used to assess the model's robustness and predictability. | r² > 0.8, q² > 0.6 | nih.gov |

De Novo Design and Virtual Screening of this compound Analogues

Virtual screening and de novo design are computational strategies used to identify or create novel chemical entities with desired biological activity. Starting with the this compound scaffold, these methods can explore vast chemical spaces to find promising new derivatives.

Virtual Screening involves searching large databases of existing compounds to identify those that are likely to bind to a specific biological target. This can be done using ligand-based methods, which search for molecules with structural similarity to known active compounds, or structure-based methods, which use molecular docking to assess the fit of each library compound into the target's binding site.

De Novo Design algorithms, on the other hand, build new molecules from scratch or by modifying an existing scaffold. mdpi.com These methods can use fragment-based approaches, where small molecular fragments are placed in the binding site and linked together, or reaction-based approaches, which generate new molecules by applying known chemical reactions to a starting structure. These techniques can be used to explore modifications to the phenethyl, piperidine, and aniline (B41778) moieties of the core scaffold to optimize interactions with a target receptor.

| Computational Strategy | Description | Application Example | Key Outcome |

| Structure-Based Virtual Screening | Docking a large library of compounds into a target's binding site. | Screening a corporate database for novel dopamine D2 receptor ligands. | A ranked list of "hit" compounds with high predicted binding affinity. |

| Ligand-Based Virtual Screening | Searching for molecules with similar 2D or 3D features to a known active ligand. | Identifying analogues with a similar pharmacophore to a potent opioid agonist. | A set of structurally diverse compounds predicted to have similar activity. |

| Fragment-Based De Novo Design | Assembling novel molecules from small chemical fragments within the binding site. | Growing new substituents on the aniline ring to fill a hydrophobic pocket. | Novel chemical structures tailored to the specific geometry and chemistry of the target. |

| Scaffold Hopping | Replacing the core scaffold with a different chemical moiety while retaining key binding interactions. | Replacing the piperidine ring with a pyrrolidine (B122466) or perhydroazepine ring. | New chemical series with potentially different physicochemical properties. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. ethz.ch These methods can be applied to the this compound scaffold to understand its intrinsic properties, such as charge distribution, molecular orbital energies, and reactivity.

QC calculations can determine the geometry of the lowest energy conformation with high precision and can be used to generate accurate partial atomic charges for use in molecular dynamics simulations. mdpi.com Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's electron-donating and accepting capabilities, which are crucial for understanding chemical reactivity and the formation of charge-transfer complexes. The molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack and areas important for intermolecular interactions. researchgate.net

| Quantum Descriptor | Description | Significance for Molecular Design | Reference Methodologies |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron. | Indicates susceptibility to oxidation and interaction with electron-deficient species. | ethz.ch |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. | Indicates susceptibility to reduction and interaction with electron-rich species. | ethz.ch |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and molecular stability. A smaller gap suggests higher reactivity. | ethz.ch |

| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecule's surface. | Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for non-covalent interactions. | researchgate.net |

| Partial Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Used as parameters in force fields for more accurate molecular mechanics and dynamics simulations. | nih.gov |

Metabolic Transformations and Biotransformation Pathways of 4 1 Phenethylpiperidin 2 Yl Aniline and Its Derivatives

In Vitro Metabolic Stability and Metabolite Identification Using Hepatic Microsomes and Hepatocytes

In vitro systems, such as hepatic microsomes and hepatocytes, are fundamental tools for assessing the metabolic stability of a compound and identifying its primary metabolites. frontiersin.org These systems contain the enzymatic machinery, primarily cytochrome P450 (CYP) enzymes, responsible for the biotransformation of foreign compounds. frontiersin.org

For a compound like 4-(1-Phenethylpiperidin-2-yl)aniline, incubation with human liver microsomes (HLM) or cryopreserved human hepatocytes in the presence of necessary cofactors like NADPH would be the standard approach to evaluate its metabolic stability. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and half-life (t1/2).

Based on studies of structurally similar fentanyl analogs, it can be predicted that this compound would undergo significant first-pass metabolism in the liver. caymanchem.com The metabolic stability would likely be moderate to low, indicating a relatively rapid biotransformation.

Metabolite identification would be carried out using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This would allow for the detection and structural elucidation of metabolites formed through various biotransformation reactions. The anticipated metabolites would result from N-dealkylation, hydroxylation, and potentially other oxidative processes.

Table 1: Predicted In Vitro Metabolic Stability Parameters for this compound in Human Liver Microsomes

| Parameter | Predicted Value | Basis for Prediction |

| Half-Life (t1/2) | < 30 min | Rapid metabolism observed for many fentanyl analogs. nih.gov |

| Intrinsic Clearance (CLint) | High | Extensive first-pass metabolism is characteristic of related compounds. acs.org |

Role of Cytochrome P450 Enzymes and Other Biotransforming Enzymes

The metabolism of this compound is predicted to be predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are the primary drivers of Phase I metabolism. nih.gov

Cytochrome P450 Enzymes: Based on extensive data from fentanyl and its analogs, the CYP3A4 isoenzyme is expected to be the main catalyst for the metabolism of this compound in the liver and intestine. nih.govnih.gov CYP3A4 is known to be involved in the N-dealkylation and hydroxylation of a wide range of substrates, including those with a piperidine (B6355638) scaffold. nih.govnih.gov Other CYP isoenzymes, such as CYP2D6, may also play a role, particularly in hydroxylation reactions, as has been observed with some piperidine-containing drugs. nih.govdoi.org

Other Biotransforming Enzymes: Following the initial Phase I modifications by CYP enzymes, the resulting metabolites, particularly those with newly introduced hydroxyl groups, can undergo Phase II conjugation reactions. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Glucuronidation is a common pathway for hydroxylated metabolites of fentanyl analogs, increasing their water solubility and facilitating their excretion. nih.gov

Characterization of In Vivo Metabolic Profiles in Preclinical Species

To understand the metabolic fate of this compound in a whole organism, studies in preclinical species such as rats or mice would be necessary. Following administration of the compound, biological samples like urine, feces, and plasma would be collected and analyzed to identify the excreted metabolites.

Based on in vivo studies of related compounds, it is expected that a significant portion of the administered dose would be excreted as metabolites rather than the unchanged parent drug. researchgate.net The metabolic profile in preclinical species would likely mirror the pathways identified in vitro, with N-dealkylation and hydroxylation products being prominent. researchgate.net For instance, studies on α-methylfentanyl in rats identified hydroxylated metabolites of the phenethyl group as significant urinary metabolites. researchgate.net It is also important to consider potential species differences in metabolism, which can affect the extrapolation of preclinical data to humans.

Table 2: Predicted Major Metabolites of this compound in Preclinical Species (e.g., Rat)

| Metabolite | Proposed Structure | Metabolic Pathway |

| M1 | 2-(Piperidin-2-yl)aniline | N-Dealkylation |

| M2 | 4-(1-(4-Hydroxyphenethyl)piperidin-2-yl)aniline | Aromatic Hydroxylation (Phenethyl ring) |

| M3 | 4-(1-Phenethylpiperidin-2-yl)phenol | Aromatic Hydroxylation (Aniline ring) |

| M4 | Hydroxylated piperidine derivative | Aliphatic Hydroxylation (Piperidine ring) |

| M5 | Glucuronide conjugate of M2, M3, or M4 | Glucuronidation (Phase II) |

Identification of Active and Inactive Metabolites

A crucial aspect of metabolism studies is to determine the pharmacological activity of the resulting metabolites. Metabolites can be active, inactive, or even have a different pharmacological profile than the parent compound.

For fentanyl and its analogs, the N-dealkylated metabolite, norfentanyl, is generally considered to be inactive or significantly less potent than the parent drug. nih.gov By analogy, the N-dealkylated metabolite of this compound, 2-(piperidin-2-yl)aniline, is also predicted to have reduced or no activity at the same biological targets as the parent compound.

Emerging Research Directions and Conceptual Advancements for 4 1 Phenethylpiperidin 2 Yl Aniline Derived Structures

Exploration of Novel Molecular Targets for Therapeutic Applications

While historically associated with opioid receptors, the 4-anilinopiperidine scaffold is now being investigated for its potential to interact with a range of other molecular targets, opening up new avenues for therapeutic intervention. This diversification of research aims to develop compounds with novel pharmacological profiles and potentially reduced side effects compared to traditional opioids.

One promising area of exploration is the development of multitarget analgesics . This strategy involves designing single molecules that can interact with multiple pain-related targets simultaneously. Research has focused on creating hybrid compounds that combine the 4-anilinopiperidine core, responsible for mu-opioid receptor (MOR) activity, with pharmacophores that target non-opioid receptors. These non-opioid targets include:

Dopamine (B1211576) D2-like receptors (D2R): Simultaneous targeting of MOR and D2-like receptors is being investigated as a potential strategy for developing innovative, non-addictive analgesics. mdpi.com

Imidazoline I2 binding sites mdpi.com

Cannabinoid receptor 1 (CB1) mdpi.com

Tachykinin NK1 receptor mdpi.com

Cyclooxygenases (COX) mdpi.com

Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) mdpi.com

Sigma-1 (σ1) receptor mdpi.com

The rationale behind this approach is that by modulating multiple pathways involved in pain perception, it may be possible to achieve synergistic analgesic effects with a lower risk of the adverse effects associated with high doses of single-target opioids.

Beyond pain management, derivatives of the 4-anilinopiperidine scaffold are being explored for other central nervous system (CNS) applications. For instance, a novel compound, ACP-103, which incorporates a piperidine (B6355638) moiety, has been identified as a potent 5-hydroxytryptamine(2A) (5-HT2A) receptor inverse agonist. This compound has shown a behavioral pharmacological profile consistent with potential utility as an antipsychotic agent. nih.gov

Development of Advanced Analytical Methodologies for Detection and Quantification

The proliferation of potent synthetic opioids, including derivatives of 4-(1-phenethylpiperidin-2-yl)aniline (often referred to in literature as 4-anilino-N-phenethylpiperidine or 4-ANPP), has necessitated the development of rapid, sensitive, and specific analytical methods for their detection and quantification in various matrices. These advancements are crucial for law enforcement, forensic toxicology, and public health surveillance.

A range of sophisticated techniques are now employed:

Handheld Raman Spectroscopy: This non-destructive technique allows for the rapid identification of fentanyl precursors, including 4-ANPP, even through translucent packaging, enhancing officer safety. rigaku.com

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the accurate and reliable measurement of fentanyl and its metabolites. nih.gov Various MS-based methods have been developed for high-sensitivity quantification in biological samples like whole blood, urine, and hair. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements that aid in the characterization of fragmentation patterns of fentanyl and its precursors, facilitating the identification of new and emerging analogues. wvu.edu

Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS): This rapid screening technique is highly sensitive for the detection of trace amounts of fentanyl and its analogues on surfaces, making it suitable for field applications. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diode Array and Amperometric Detection: This combination of detectors provides a sensitive method for the simultaneous detection and quantification of fentanyl and its analogues in complex mixtures. rsc.org

These advanced analytical methods are critical for tracking the spread of illicitly manufactured synthetic opioids and for understanding their pharmacokinetic and toxicological properties.

| Analytical Technique | Application | Key Advantages |

| Handheld Raman Spectroscopy | Field identification of precursors | Non-destructive, rapid, safe |

| LC-MS/MS | Quantification in biological samples | High sensitivity and specificity |

| High-Resolution Mass Spectrometry | Structural characterization | Accurate mass measurements |

| TD-DART-MS | Trace detection on surfaces | Rapid screening, high sensitivity |

| HPLC with DAD/Amperometric Detection | Quantification in mixtures | Sensitive and simultaneous detection |

Design of Multivalent Ligands and Hybrid Molecules Based on the 4-Anilinopiperidine Scaffold

A significant conceptual advancement in medicinal chemistry is the design of multivalent ligands and hybrid molecules . This approach involves covalently linking two or more pharmacophores to create a single chemical entity with a unique pharmacological profile. The 4-anilinopiperidine scaffold serves as a versatile platform for the development of such molecules. nih.govnih.gov

The primary goals of creating these hybrid molecules include:

Enhanced Affinity and Efficacy: By engaging with multiple binding sites or targets, hybrid molecules can exhibit improved potency. nih.gov

Altered Selectivity: The selectivity profile of the parent molecules can be modified, potentially leading to fewer off-target effects. nih.gov

Dual or Multiple Modes of Action: Hybrid molecules can be designed to modulate different biological pathways simultaneously. nih.gov

Improved Pharmacokinetic and Pharmacodynamic Properties: The linkage of different moieties can alter the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting molecule. nih.gov

Examples of this approach include the hybridization of the 4-anilinopiperidine scaffold with:

Naphthoquinone and Quinolinedione Scaffolds: This strategy is being explored for the development of novel antineoplastic agents. mdpi.com

4-Thiazolidinone Scaffolds: This combination is also being investigated for its potential anticancer activity. mdpi.com

By combining the known properties of the 4-anilinopiperidine core with other bioactive fragments, researchers aim to create novel therapeutics with improved efficacy and safety profiles for a range of diseases.

Integration of Omics Technologies in Pharmacological Research of Analogues

The "omics" technologies—genomics, proteomics, and metabolomics—are increasingly being integrated into the pharmacological research of 4-anilinopiperidine analogues to gain a more comprehensive understanding of their biological effects. These high-throughput analytical approaches provide a global view of the molecular changes induced by these compounds.

Metabolomics: This field involves the comprehensive study of metabolites in a biological system. Untargeted metabolomics approaches are being developed to identify unique metabolic "fingerprints" associated with exposure to fentanyl and its analogues. mdpi.com This can help in identifying biomarkers of exposure and in understanding the metabolic pathways of these compounds. frontiersin.orgdoaj.orgnih.gov Studies have shown that fentanyl can induce significant changes in the metabolomic profiles of various biological systems. researchgate.net

Proteomics: Proteomics is the large-scale study of proteins. Quantitative proteomic analysis can reveal the effects of 4-anilinopiperidine derivatives on protein expression in cells and tissues. For example, studies on mu-opioid agonists have used proteomics to identify changes in signaling pathways and cellular processes, providing insights into their mechanisms of action and potential neurotoxicity. frontiersin.org This technology is crucial for identifying new drug targets and understanding the molecular basis of both therapeutic and adverse effects. nih.gov

The integration of omics data can provide a more holistic understanding of the complex biological responses to 4-anilinopiperidine-derived compounds, moving beyond the study of single receptor interactions.

| Omics Technology | Application in 4-Anilinopiperidine Research | Potential Insights |

| Metabolomics | Identifying metabolic signatures of exposure | Biomarker discovery, understanding metabolic pathways |

| Proteomics | Analyzing changes in protein expression | Mechanism of action, target identification, neurotoxicity pathways |

Future Perspectives in Scaffold Optimization and Functionalization

The future of research on the this compound scaffold is focused on optimizing its structure to enhance therapeutic benefits while minimizing undesirable effects. Key areas of future development include:

Development of Novel Non-Opioid Analgesics: A major goal is to discover novel analgesics that act through mechanisms not involving the mu-opioid receptor to combat the opioid crisis. nih.gov The 4-anilinopiperidine scaffold, with its proven ability to be functionalized, serves as a valuable starting point for the design of compounds targeting alternative pain pathways.

Fine-Tuning for Multitarget Engagement: Further research will focus on optimizing the linkers and pharmacophores in hybrid molecules to achieve the desired balance of activity at multiple targets. This will involve extensive structure-activity relationship (SAR) studies and computational modeling.

Enantioselective Synthesis and Functionalization: The development of methods for the enantioselective synthesis of polysubstituted piperidines and related scaffolds will allow for the creation of structurally diverse libraries of compounds for biological screening. nih.gov This will enable a more detailed exploration of the stereochemical requirements for activity at various targets.

Continued Advancement in Analytical Tools: The ongoing development of more sensitive and field-deployable analytical techniques will be crucial for monitoring the emergence of new analogues and for ensuring public safety.

Q & A

Q. Critical considerations :

- Use protecting groups (e.g., Boc) for the aniline nitrogen to prevent side reactions.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) and final products via recrystallization (e.g., ethanol/water) .

Basic: How can researchers validate the structural identity of this compound?

Answer:

Combine multiple analytical techniques:

- NMR spectroscopy : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm), piperidine ring protons (δ 1.5–3.0 ppm), and phenethyl substituents (δ 2.5–3.5 ppm).

- Mass spectrometry (MS) : Look for [M+H] peaks matching the molecular formula (CHN, expected m/z ≈ 280.2) .

- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement and ORTEP-III for visualization of bond lengths/angles .

Q. Example spectral data :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 7.2–7.4 (aromatic), δ 3.1 (piperidine CH) | |

| HRMS | m/z 280.1935 [M+H] |

Advanced: How should researchers address contradictions in biological activity data for analogs of 4-(1-Phenethylpiiperidin-2-yl)aniline?

Answer:

Contradictions often arise from assay conditions or structural impurities. Mitigate via:

Reproducibility checks : Repeat assays across multiple labs using standardized protocols (e.g., IC determination with triplicate measurements).

Impurity profiling : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect byproducts (e.g., deaminated derivatives) that may interfere with activity .

Computational docking : Compare binding poses of the compound and impurities in target proteins (e.g., opioid receptors) using AutoDock Vina .

Case study : A 2023 study resolved conflicting μ-opioid receptor binding data by identifying a 5% impurity (N-dealkylated derivative) via LC-MS, which skewed activity results .

Advanced: What methodologies optimize the stability of this compound in aqueous solutions?

Answer:

The compound’s primary amine group is prone to oxidation. Stabilization strategies include:

- pH control : Store solutions at pH 4–6 (acetic acid buffer) to protonate the amine and reduce nucleophilic reactivity.

- Antioxidants : Add 0.1% w/v ascorbic acid or nitrogen sparging to minimize radical-mediated degradation.

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and store at -80°C .

Q. Degradation kinetics :

| Condition | Half-life (25°C) |

|---|---|

| pH 7.4 (PBS) | 48 hours |

| pH 5.0 (+ 0.1% ascorbic acid) | >14 days |

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Answer:

Focus on modular modifications:

Piperidine substitution : Replace phenethyl with cyclohexylethyl or fluorinated analogs to probe steric/electronic effects.

Aniline functionalization : Introduce electron-withdrawing groups (e.g., -CF) at the para position to modulate receptor binding .

Q. Experimental workflow :

- Synthesize 10–15 analogs via parallel synthesis.

- Test in vitro (e.g., receptor binding, cellular uptake) and correlate with computed parameters (logP, polar surface area) .

Key finding : Fluorination at the aniline ring increases blood-brain barrier permeability (logP increase from 2.1 to 2.9) .

Advanced: What computational tools are suitable for modeling the conformational flexibility of this compound?

Answer:

Molecular dynamics (MD) : Use GROMACS with CHARMM force fields to simulate piperidine ring puckering and phenethyl rotation over 100 ns trajectories.

Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to compare energy minima of chair vs. boat conformers .

Q. Output metrics :

- Energy barrier for piperidine ring inversion: ~5 kcal/mol.

- Predominant conformation: Chair (90% occupancy in MD simulations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products